molecular formula C9H9ClO3 B13701982 5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole

5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole

Cat. No.: B13701982
M. Wt: 200.62 g/mol
InChI Key: FLDOFNISJBMLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a chloromethoxy group attached to a benzo[d][1,3]dioxole core. Benzodioxoles are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole typically involves the chloromethylation of benzo[d][1,3]dioxole. One common method is the reaction of benzo[d][1,3]dioxole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the chloromethoxy group can yield the corresponding methoxy derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives of benzo[d][1,3]dioxole.

    Oxidation: Products include benzo[d][1,3]dioxole-5-carboxaldehyde or benzo[d][1,3]dioxole-5-carboxylic acid.

    Reduction: The major product is 5-(methoxymethyl)benzo[d][1,3]dioxole.

Scientific Research Applications

5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethoxy group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A parent compound with a similar core structure but lacking the chloromethoxy group.

    5-(Methoxymethyl)benzo[d][1,3]dioxole: A derivative with a methoxy group instead of a chloromethoxy group.

    5-(Hydroxymethyl)benzo[d][1,3]dioxole: A derivative with a hydroxymethyl group.

Uniqueness

5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity and potential biological activity. This functional group allows for a wide range of chemical modifications, making the compound versatile for various applications in research and industry.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

5-(chloromethoxymethyl)-1,3-benzodioxole

InChI

InChI=1S/C9H9ClO3/c10-5-11-4-7-1-2-8-9(3-7)13-6-12-8/h1-3H,4-6H2

InChI Key

FLDOFNISJBMLBC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.